molecular formula C15H16N2O3S B5817149 N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B5817149
M. Wt: 304.4 g/mol
InChI Key: OCNGXOBIJIETCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). HDAC inhibitors are a class of drugs that have shown promising results in the treatment of cancer and other diseases. MS-275 has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide increases the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes. This results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on histone acetylation, N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the activity of other enzymes, such as DNA methyltransferases and protein kinases. These effects may contribute to the compound's anti-cancer activity. N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to have anti-inflammatory and neuroprotective effects, which may be due to its effects on gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments is that it is a well-characterized compound with known mechanisms of action. This makes it easier to design experiments and interpret results. In addition, N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of using N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds in the body.

Future Directions

There are a number of future directions for research on N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide. One area of research is to explore the potential of N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in combination with other drugs for the treatment of cancer. Another area of research is to investigate the potential of N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide and to identify potential biomarkers for its therapeutic efficacy.

Synthesis Methods

The synthesis of N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-4-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in its pure form.

Scientific Research Applications

N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the treatment of various types of cancer. In addition, N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for other diseases.

properties

IUPAC Name

N-methyl-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-3-9-14(10-4-11)21(19,20)17-13-7-5-12(6-8-13)15(18)16-2/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNGXOBIJIETCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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